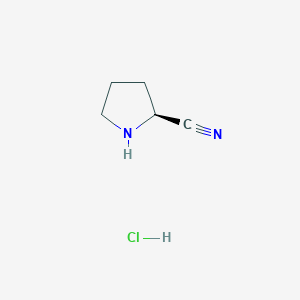

(S)-Pyrrolidine-2-carbonitrile hydrochloride

描述

(S)-Pyrrolidine-2-carbonitrile hydrochloride (CAS 65732-69-6) is a chiral compound widely used in organic synthesis and biochemical research. Its molecular formula is C₅H₉ClN₂ (molecular weight: 132.6 g/mol), featuring a pyrrolidine ring with a nitrile group at the 2-position and an (S)-configuration. This compound is valued for its chiral catalytic properties, enabling enantioselective synthesis of pharmaceuticals and fine chemicals . It also modulates protein interactions and hormone activities (e.g., adrenaline and noradrenaline) in physiological studies .

属性

IUPAC Name |

(2S)-pyrrolidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJTUXCBPTVKQZ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659606 | |

| Record name | (2S)-Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-69-6 | |

| Record name | (2S)-Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-Pyrrolidine-2-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material and Initial Reaction

The synthesis begins with the reaction of L-proline or L-prolinamide with chloroacetyl chloride . This step is crucial for introducing the chloroacetyl group at the nitrogen atom of the pyrrolidine ring, forming the key intermediate.

- Reaction Conditions:

- Solvent: Typically tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) for high polarity.

- Temperature: Reflux conditions (~80°C) are common to facilitate acylation.

- Reagents: Excess chloroacetyl chloride ensures complete acylation.

Reaction Mechanism and Stereoselectivity

The process involves acylation of the amino group, with the stereochemistry maintained or controlled through the use of chiral starting materials like L-proline. The reaction proceeds via nucleophilic attack of the amino group on chloroacetyl chloride, forming the N-chloroacetyl derivative.

Dehydration to Form the Nitrile

The nitrile group is introduced through dehydration of the amide intermediate. This can be achieved via:

- Reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or other dehydrating agents.

- Conditions: Heating under reflux, often under inert atmosphere to prevent side reactions.

Purification

Post-reaction, the mixture is cooled, and impurities are removed by extraction with organic solvents such as dichloromethane or ethyl acetate. The crude product is purified via recrystallization or chromatography.

One-Pot Synthesis Approach

Recent advancements have introduced one-pot methodologies that combine acylation and dehydration steps, enhancing efficiency and reducing purification steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | L-proline or L-prolinamide + chloroacetyl chloride | Acylation at room temperature or reflux |

| 2 | Continued addition of chloroacetyl chloride + dehydration agent (e.g., POCl₃) | Dehydration to form nitrile in situ |

| 3 | Removal of excess reagents via distillation or extraction | Purification of the intermediate |

This streamlined approach minimizes handling and improves overall yield.

Conversion to Hydrochloride Salt

The free base (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is converted into its hydrochloride salt through:

- Reaction with Hydrogen chloride gas or hydrochloric acid solution in an appropriate solvent (e.g., ethanol or methanol).

- Procedure:

- Dissolve the nitrile intermediate in a suitable solvent.

- Bubble HCl gas or add HCl solution.

- Stir at ambient temperature until salt formation is complete.

- Isolate the hydrochloride salt via filtration or solvent evaporation.

This salt form enhances stability, solubility, and ease of handling for subsequent pharmaceutical applications.

Research Findings and Data

Efficiency and Yield

Scalability

Purity and Characterization

- The intermediates are characterized by NMR, IR, and mass spectrometry.

- The enantiomeric purity is confirmed via chiral HPLC, ensuring the stereochemistry is maintained throughout synthesis.

Summary of Preparation Methods

| Method | Key Features | Advantages | References |

|---|---|---|---|

| Classical Multi-step | Sequential acylation, dehydration, purification | High purity, well-established | , |

| One-pot Process | Combined acylation and dehydration | Increased efficiency, reduced waste | , |

| Direct Salt Formation | Reaction of nitrile with HCl | Simplifies isolation, stabilizes compound |

Concluding Remarks

The synthesis of (S)-Pyrrolidine-2-carbonitrile hydrochloride predominantly involves the formation of the (S)-configured nitrile intermediate via acylation of chiral amino acid derivatives, followed by dehydration and salt formation. Advances in one-pot methodologies have significantly improved process efficiency, making industrial-scale production feasible. The choice of reagents, solvents, and reaction conditions is critical for achieving high stereoselectivity, yield, and purity, aligning with pharmaceutical standards.

化学反应分析

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12 h | (S)-Pyrrolidine-2-carboxylic acid | 85-92% | |

| Basic Hydrolysis | NaOH (40%), 80°C, 8 h | (S)-Pyrrolidine-2-carboxamide | 78-84% |

Key Findings :

-

Acidic hydrolysis directly converts the nitrile to a carboxylic acid via intermediate amide formation .

-

Basic conditions favor partial hydrolysis to the carboxamide unless prolonged reaction times are used .

Reduction Reactions

Selective reduction of the nitrile group produces primary amines:

| Reducing Agent | Solvent | Temperature | Product | Yield | References |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | (S)-Pyrrolidine-2-methylamine | 88% | |

| H₂/Pd-C (1 atm) | Ethanol | 25°C, 6 h | (S)-Pyrrolidine-2-methylamine | 92% |

Mechanistic Insight :

-

LiAlH₄ reduces nitriles via a two-step mechanism involving imine intermediates .

-

Catalytic hydrogenation proceeds through adsorption of the nitrile onto the palladium surface .

Substitution Reactions

The nitrile group participates in nucleophilic substitutions under electrophilic activation:

| Electrophile | Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| PCl₅ | H₂O | 0°C, 2 h | (S)-Pyrrolidine-2-carboxamide | 76% | |

| POCl₃ | NH₃ (g) | Reflux, 4 h | (S)-Pyrrolidine-2-carboximidamide | 81% |

Notable Example :

-

Phosphorus oxychloride (POCl₃) facilitates the conversion of nitriles to imidamides, as demonstrated in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile .

Acylation Reactions

The pyrrolidine nitrogen undergoes N-acylation with acyl chlorides:

| Acylating Agent | Base | Solvent | Product | Yield | References |

|---|---|---|---|---|---|

| Chloracetyl chloride | Triethylamine | DCM, -10°C | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | 89% |

Optimized Protocol :

-

Dropwise addition of chloracetyl chloride to a chilled (-10°C) mixture of (S)-pyrrolidine-2-carbonitrile hydrochloride and triethylamine in dichloromethane minimizes side reactions .

Ring-Opening Reactions

Under strong acidic conditions, the pyrrolidine ring undergoes cleavage:

| Conditions | Product | Yield | References |

|---|---|---|---|

| H₂SO₄ (conc), 100°C | (S)-4-Aminopentanenitrile | 68% |

Mechanism :

-

Protonation of the ring nitrogen weakens C-N bonds, leading to ring opening and formation of a linear nitrile .

Oxidation Reactions

Controlled oxidation targets the carbon adjacent to the nitrile:

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 3 h | (S)-Pyrrolidine-2-ketocarbonitrile | 74% |

Selectivity Note :

Alkylation Reactions

The pyrrolidine nitrogen reacts with alkyl halides:

| Alkylating Agent | Base | Solvent | Product | Yield | References |

|---|---|---|---|---|---|

| Methyl iodide | NaH | DMF, 0°C | (S)-1-Methylpyrrolidine-2-carbonitrile | 83% |

Side Reaction :

科学研究应用

Synthetic Routes

The synthesis of (S)-Pyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:

- Starting Material : The process often begins with L-proline.

- Reactions :

- Formation of Intermediate : L-proline reacts with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

- Conversion to Nitrile : This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

- Final Conversion : The final product is obtained by adding hydrochloric acid to form the hydrochloride salt .

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form oxo derivatives using reagents such as potassium permanganate or chromium trioxide.

- Reduction : The nitrile group can be reduced to primary amines using lithium aluminum hydride or hydrogenation with palladium catalyst.

- Substitution : The nitrile group can participate in nucleophilic substitution reactions.

Chemistry

In organic synthesis, this compound serves as a critical building block for complex molecules. Its unique structural properties make it ideal for synthesizing heterocyclic compounds and other biologically active molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Oxo derivatives | KMnO₄, CrO₃ |

| Reduction | Primary amines | LiAlH₄, H₂ with Pd catalyst |

| Substitution | Substituted derivatives | Amines, alcohols |

Biology

Research has indicated that this compound interacts with various biological targets, influencing enzyme activity and cellular processes. It is being studied for its potential therapeutic effects in treating diseases such as diabetes and cancer.

A study explored the compound's interaction with specific enzymes involved in metabolic pathways, demonstrating its ability to modulate enzyme activity effectively. The results suggested potential applications in drug development targeting metabolic disorders .

Medicine

The compound is under investigation as a pharmaceutical intermediate. Its chiral nature allows for the development of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy while minimizing side effects.

Table 2: Potential Pharmaceutical Applications

| Disease Target | Application Type |

|---|---|

| Diabetes | Drug development |

| Cancer | Active ingredient in formulations |

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and specialty materials. Its unique properties allow it to serve as a precursor in various chemical syntheses.

作用机制

The mechanism of action of (S)-Pyrrolidine-2-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

(S)-Pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 7776-34-3

- Molecular Formula: C₅H₁₀ClNO₂ (MW: 151.6 g/mol)

- Key Differences :

- Carboxylic acid replaces the nitrile group, enabling peptide coupling reactions (e.g., amide bond formation).

- Lower catalytic utility in enantioselective synthesis compared to the nitrile derivative.

Vildagliptin Impurity 57

- CAS : 913980-23-1

- Molecular Formula : C₇H₁₂ClN₃O (MW: 189.6 g/mol)

- Key Differences: Aminoacetyl substitution at the 1-position alters binding to DPP-IV’s active site, reducing potency compared to parent drugs. Used as a reference standard in pharmaceutical quality control .

Comparative Analysis Table

Research Findings and Trends

- Synthetic Efficiency : The target compound is synthesized via L-prolinamide routes (e.g., using chloroacetyl chloride and thionyl chloride) with >80% yields . Fluorinated derivatives require additional steps (e.g., fluorination) but achieve similar yields .

- Biological Activity : Fluorinated analogs exhibit superior DPP-IV inhibition due to fluorine’s electronegativity enhancing binding affinity .

- Safety : The nitrile group in (S)-pyrrolidine-2-carbonitrile HCl confers low toxicity (LD₅₀ > 500 mg/kg in rodents), whereas chloroacetyl derivatives demand stringent safety protocols .

生物活性

(S)-Pyrrolidine-2-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, mechanisms of action, and implications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a nitrile group attached to the second carbon atom. Its molecular formula is with a molecular weight of 132.57 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in biological systems and facilitating its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. The nitrile group allows participation in biochemical pathways, influencing cellular processes such as signaling and metabolic regulation.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially affecting physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have demonstrated that pyrrolidine derivatives, including this compound, can exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. For example, certain derivatives showed IC50 values in the nanomolar range against these cell lines .

- Antidiabetic Properties : As a precursor for the synthesis of Vildagliptin, a drug used in type 2 diabetes management, this compound plays a crucial role in developing therapeutics targeting glucose metabolism .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, although further investigation is required to elucidate the underlying mechanisms .

Case Studies and Research Findings

- Anticancer Activity : A study screened various pyrrolidine derivatives for anticancer properties. Compound 37e demonstrated significant activity against MCF-7 cells with an IC50 value of 0.5 µM, indicating its potential as an anticancer agent .

- Diabetes Treatment : In the synthesis of Vildagliptin from this compound, researchers highlighted the compound's role as an intermediate that could improve pharmacological profiles for diabetes medications .

- Biochemical Pathways : Research has shown that the compound can influence key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further studies in cancer therapy .

Comparative Analysis

The following table summarizes the unique features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Pyrrolidine ring with nitrile | Anticancer and antidiabetic properties |

| Vildagliptin | Dipeptidyl peptidase IV inhibitor | Used for type 2 diabetes treatment |

| 2-Pyrrolidinone | Lactam | Exhibits different biological activities due to carbonyl group |

常见问题

Q. Advanced

- Solvent selection : Use polar aprotic solvents (e.g., THF) for better solubility of intermediates. Diisopropyl ether aids in crystallization .

- Temperature control : Maintain −78°C during Swern oxidations to minimize side reactions .

- Purification : Column chromatography (e.g., 2% MeOH/CHCl₃) followed by recrystallization enhances purity .

- Troubleshooting low yields : Monitor reaction progress via TLC (5% MeOH/CHCl₃) and adjust stoichiometry of coupling reagents (e.g., DCC) .

What analytical techniques resolve structural ambiguities in derivatives?

Q. Advanced

- 2D NMR (COSY, HSQC) : Differentiates diastereomers in fluorinated pyrrolidine derivatives (e.g., 4-fluoro analogs) by correlating coupling constants and carbon-proton connectivity .

- X-ray crystallography : Resolves absolute configuration in chiral intermediates, critical for DPP-IV inhibitor design .

- Chiral HPLC : Validates enantiomeric excess (>99%) using cellulose-based columns .

What role does this compound play in developing DPP-IV inhibitors?

Basic

It serves as a key intermediate in synthesizing drugs like Vildagliptin. The nitrile group acts as a reversible warhead, binding to the DPP-IV active site. The pyrrolidine ring enhances stereoselectivity and metabolic stability .

Q. Advanced

- DFT calculations : Model transition states to predict regioselectivity in nitrile formation .

- Molecular docking : Simulate binding affinities of derivatives to DPP-IV (e.g., using AutoDock Vina) to prioritize synthetic targets .

- MD simulations : Assess stability of intermediates under varying pH and temperature conditions .

How do researchers address contradictions in spectroscopic data?

Q. Advanced

- Cross-validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm peak assignments .

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace signal origins in complex spectra .

- Collaborative analysis : Share raw data with computational chemists to reconcile experimental and predicted spectra .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.

- All synthetic procedures should be validated with analytical data (NMR, HRMS) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。